molecular formula C5H5F3N2 B8175153 1-(Methyl-d3)-4-(trifluoromethyl)-1H-imidazole

1-(Methyl-d3)-4-(trifluoromethyl)-1H-imidazole

Cat. No.: B8175153
M. Wt: 153.12 g/mol
InChI Key: LYFNAJACLPGPIK-FIBGUPNXSA-N
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Description

1-(Methyl-d3)-4-(trifluoromethyl)-1H-imidazole is a compound of significant interest in various scientific fields due to its unique structural features. The presence of a trifluoromethyl group and a deuterated methyl group imparts distinct chemical and physical properties, making it valuable for research and industrial applications.

Properties

IUPAC Name

1-(trideuteriomethyl)-4-(trifluoromethyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2/c1-10-2-4(9-3-10)5(6,7)8/h2-3H,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFNAJACLPGPIK-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methyl-d3)-4-(trifluoromethyl)-1H-imidazole typically involves the introduction of the trifluoromethyl group and the deuterated methyl group into the imidazole ring. One common method is the electrochemical deuteration approach, which converts aromatic trifluoromethyl groups to methyl-d3 groups using deuterium water in a common solvent like DMF. This method can achieve yields up to 94%, with a deuterium ratio up to 97% and CD3 incorporation up to 90% .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The electrochemical deuteration method mentioned above is one such approach that can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Methyl-d3)-4-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups.

    Substitution: The trifluoromethyl and deuterated methyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

1-(Methyl-d3)-4-(trifluoromethyl)-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique isotopic labeling (deuterium) is valuable in studying metabolic pathways and enzyme mechanisms.

    Medicine: It can be used in drug design and development, particularly in the creation of deuterated drugs that exhibit improved pharmacokinetic properties.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Methyl-d3)-4-(trifluoromethyl)-1H-imidazole exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites in proteins and enzymes. The deuterated methyl group can influence the compound’s metabolic stability and reduce the rate of metabolic degradation, leading to prolonged activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Methyl-d3)-4-(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of an imidazole ring.

    1-(Methyl-d3)-4-(trifluoromethyl)pyridine: Contains a pyridine ring, offering different electronic properties.

    1-(Methyl-d3)-4-(trifluoromethyl)pyrazole: Features a pyrazole ring, which can affect its reactivity and applications.

Uniqueness

1-(Methyl-d3)-4-(trifluoromethyl)-1H-imidazole is unique due to the combination of the imidazole ring, trifluoromethyl group, and deuterated methyl group. This combination imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable for various applications in research and industry.

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